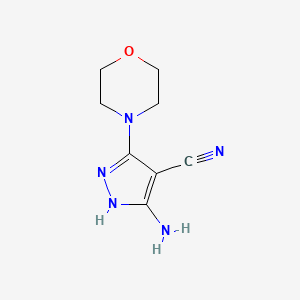

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (5A3M4P4C) is a nitrogen-containing heterocyclic compound that is used as a building block for a variety of organic synthesis reactions. It is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5A3M4P4C is also used as an intermediate in the synthesis of a range of heterocyclic compounds.

Applications De Recherche Scientifique

Chemical and Pharmacological Potential of Morpholine and Pyrazole Derivatives

Morpholine and pyrazole derivatives exhibit a wide range of chemical and pharmacological activities due to their unique structural features. Morpholine, a six-membered aromatic organic heterocycle, is known for its presence in various organic compounds with diverse pharmacological activities. Similarly, pyrazole derivatives are recognized for their significant biological effects, including anticancer properties. The synthesis and exploration of these derivatives have shown promising results in the development of new therapeutic agents with potent pharmacophoric activities. Studies highlight the synthesis strategies and biological activity of pyrazoline derivatives, emphasizing their potential in anticancer research and as dynamic applications in pharmaceutical chemistry (Asif & Imran, 2019); (Ray et al., 2022).

Therapeutic Insights into Pyrazole Analogs

Pyrazole analogs have demonstrated extensive pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. The versatility of the pyrazole moiety allows for the development of various medicinal agents, showcasing the importance of pyrazole-based compounds in drug discovery. This highlights the continuous research efforts towards designing and synthesizing novel pyrazole derivatives with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Pyrazoline Derivatives in Neurodegenerative Disease Management

Pyrazoline derivatives have been identified as key compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Their neuroprotective properties, including inhibitory actions against acetylcholine esterase and monoamine oxidase, offer promising avenues for therapeutic interventions. These findings underscore the potential of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future research in drug development (Ahsan et al., 2022).

Propriétés

IUPAC Name |

5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLMKEBHZNMGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)

![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)